4-chloro-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
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Description
4-chloro-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a useful research compound. Its molecular formula is C25H32ClNO4 and its molecular weight is 445.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound DIQ (1- (2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydrogioquinoline) was synthesized from starting 2-chloro-N-(1- (3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler–Napieralski reaction . It was fully analyzed and characterized.
In Silico Evaluation
Various in silico simulations were applied to assess the potential biological activity and toxicity of DIQ. Based on these analyses, DIQ was chosen for synthesis. The compound’s contractile activity was a focus of interest in the study .
a. Cardiovascular Activity: Dihydroisoquinolines, including DIQ, have been investigated for cardiovascular effects. They exhibit properties such as sympathomimetic activity, anticonvulsant effects, anticoagulation, analgesia, and anti-inflammatory action .
b. Alkaloids and Antispasmodics: DIQ’s structural features align with alkaloids and medicinal antispasmodics. Further exploration of its pharmacological properties may reveal additional therapeutic applications .
Future Prospects
Given the in silico findings and the compound’s synthesis, future research should explore DIQ’s potential as a drug candidate. Investigating its efficacy, safety, and specific targets could lead to valuable clinical applications .
properties
IUPAC Name |
4-chloro-1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClNO4/c1-17(2)18-7-9-20(10-8-18)31-16-22-21-15-24(30-4)23(29-3)14-19(21)11-13-27(22)25(28)6-5-12-26/h7-10,14-15,17,22H,5-6,11-13,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAXCGDLWQLUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CCCCl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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